molecular formula C10H19ClN8 B13406302 Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade)

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade)

Cat. No.: B13406302
M. Wt: 286.76 g/mol
InChI Key: UZFPNHPCPONAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride (PHMB) is a synthetic polymer belonging to the biguanide class, widely used as a broad-spectrum antimicrobial agent. Its technical-grade form is optimized for industrial applications, including disinfectants, preservatives, and water treatment solutions.

  • Chemical Structure: PHMB consists of repeating units of hexamethylene biguanide linked via hexamethylenediamine, forming a cationic polymer with a hydrochloride counterion. The structure enables strong electrostatic interactions with microbial cell membranes .
  • Molecular Properties:
    • CAS Number: 27083-27-8 .
    • Molecular Formula: (C₁₀H₁₈N₈·C₆H₁₆N₂)ₓ·HCl (polymer) .
    • Molecular Weight: Variable due to polymerization; reported Mn (number-average) = 1,415 g/mol and Mw (weight-average) = 6,630 g/mol .
  • Applications:
    • Disinfectants in healthcare and consumer products (e.g., contact lens solutions, wound care) .
    • Water treatment and antimicrobial coatings .
    • Textile stabilization (e.g., shoe linings) .
  • Safety Profile: Generally recognized as low toxicity (LD₅₀ > 5,000 mg/kg in rats), but recent studies highlight developmental neurotoxicity via oxidative stress at concentrations ≥10 µM in vitro and in zebrafish models .

Properties

Molecular Formula

C10H19ClN8

Molecular Weight

286.76 g/mol

IUPAC Name

2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hydrochloride

InChI

InChI=1S/C10H18N8.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1H

InChI Key

UZFPNHPCPONAMQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Analogues

PHMB is compared to other guanidine-based polymers and biguanides, with key differences in alkyl chain length, molecular weight, and antimicrobial mechanisms.

Compound Name Chemical Structure Molecular Weight (g/mol) Antimicrobial Efficacy (MIC Range) Toxicity Concerns Primary Applications
PHMB Hexamethylene biguanide-hexamethylenediamine polymer Mn: 1,415; Mw: 6,630 2–100 mg/L (bacteria/fungi) Developmental neurotoxicity Disinfectants, water treatment
Chlorhexidine Digluconate Bisbiguanide with gluconate counterion 898.7 (monomer) 0.5–2% (topical) Skin irritation, ototoxicity Surgical scrubs, oral rinses
Polyhexamethylene Guanidine Hydrochloride (PHGH) Guanidine units linked via C6 alkyl chains Variable (polymer) Similar to PHMB Higher cytotoxicity Industrial biocides
Polyoctanethylene Guanidine Hydrochloride (POGH) Guanidine units linked via C8 alkyl chains Variable (polymer) Higher lipid solubility → lower MIC Increased toxicity with chain length Limited due to safety concerns
Alexidine Dihydrochloride Alkyl-linked bisbiguanide 552.5 0.01–0.1% (dental products) Oral mucosal irritation Dental antiseptics

Key Comparative Findings

Efficacy vs. Chlorhexidine exhibits higher membrane disruption via protein denaturation, while PHMB relies on electrostatic membrane destabilization .

Chain Length Effects :

  • Increasing alkyl chain length (e.g., C6 in PHMB vs. C8 in POGH) enhances lipid solubility and antimicrobial potency but also elevates toxicity. PHMB’s C6 chain balances efficacy and safety .

Toxicity Profiles: PHMB: Developmental neurotoxicity observed at ≥10 µM (neurite inhibition, ROS accumulation) . PHGH/POGH: Higher cytotoxicity due to prolonged alkyl chains, limiting their use in consumer products . Alexidine: Limited to dental applications due to mucosal irritation .

Regulatory and Industrial Use :

  • PHMB is preferred in technical-grade applications (e.g., water treatment, textiles) due to stability in aqueous solutions (pH 4–5) and low residue formation .
  • Chlorhexidine remains dominant in medical settings for its rapid action, despite higher irritation risks .

Research and Controversies

  • Safety Debate: While PHMB is classified as non-mutagenic and low toxicity in industrial contexts , recent in vivo studies emphasize its neurodevelopmental risks, urging stricter exposure guidelines .
  • Analytical Challenges : PHMB’s polymeric nature complicates quantification; methods like HPLC with diode-array detection and colloidal titration are employed .

Biological Activity

Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride, commonly referred to as PHMB, is a synthetic polymer known for its broad-spectrum antibacterial and antifungal properties. This article explores its biological activity, mechanisms of action, toxicity, and relevant case studies.

  • CAS Number : 27083-27-8
  • Molecular Formula : (C10H18N8C6H16N2)xHCl(C_{10}H_{18}N_{8}\cdot C_{6}H_{16}N_{2})_x\cdot HCl
  • Molecular Weight : Approximately 402.97 g/mol
  • Appearance : White solid, hygroscopic
  • Solubility : Soluble in DMSO, methanol, and water

PHMB acts primarily as a cationic biocide. Its mechanism involves:

  • Membrane Disruption : PHMB interacts with the negatively charged phospholipids in microbial cell membranes, leading to increased permeability and eventual cell lysis .
  • Nucleic Acid Binding : The polymer can penetrate the cytoplasm and bind to DNA and RNA, disrupting cellular processes such as replication and protein synthesis .
  • Oxidative Stress Induction : Studies have shown that PHMB can induce reactive oxygen species (ROS), contributing to its cytotoxic effects .

Biological Activity

PHMB exhibits significant antibacterial activity against a wide range of microorganisms:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi and Yeasts : Demonstrated efficacy against Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC (mg/L)
Staphylococcus aureus2 - 50
Escherichia coli2 - 50
Pseudomonas aeruginosa2 - 50
Candida albicans100

Toxicity and Side Effects

While PHMB is widely used in various applications, it is not without risks:

  • Skin Irritation : Generally low incidence but noted cases of severe reactions.
  • Ocular Toxicity : Reports indicate potential for conjunctival inflammation and epithelial defects in patients treated with PHMB-containing solutions .
  • Developmental Neurotoxicity : Recent studies on zebrafish models showed that PHMB exposure reduced viability and affected neurodevelopmental processes through ROS-dependent mechanisms .

Case Studies

  • Ocular Toxicity Incident : Three patients experienced severe ocular toxicity due to compounding errors with PHMB formulations, leading to significant inflammation and corneal damage .
  • Neurodevelopmental Effects in Zebrafish : Research demonstrated that PHMB exposure at concentrations above 10 µM led to reduced neurite outgrowth and altered gene expression related to neurodevelopment .

Applications

PHMB is utilized across various fields due to its antimicrobial properties:

  • Medical Applications : Used in disinfectants for surgical instruments and contact lens solutions.
  • Consumer Products : Incorporated in lotions, wipes, and other personal care products for its preservative qualities.
  • Water Treatment : Employed as a disinfectant in sewage treatment processes.

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